![molecular formula C20H25N3O5S2 B6570450 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide CAS No. 946242-08-6](/img/structure/B6570450.png)
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide is a synthetic organic compound that has garnered attention in both scientific research and industrial applications. It boasts a complex structure featuring both aromatic and aliphatic components, which affords it unique reactivity and utility.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide typically involves multiple steps:
Formation of the 1,2,3,4-tetrahydroquinoline core: : This can be achieved via a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.
Ethanesulfonylation: : The tetrahydroquinoline core undergoes sulfonylation with ethanesulfonyl chloride in the presence of a base such as pyridine to form the ethanesulfonyl derivative.
Introduction of the sulfamoyl group: : The intermediate is then reacted with sulfamoyl chloride under basic conditions.
Coupling with the phenylpropanamide moiety: : Finally, the desired compound is formed through an amide coupling reaction using a suitable coupling agent such as EDC (ethyl-(dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods: For industrial-scale production, optimizations such as continuous flow synthesis, use of safer and more economical reagents, and minimization of purification steps are implemented to enhance yield and efficiency.
Chemical Reactions Analysis
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to oxidative cleavage of the ethanesulfonyl group.
Reduction: : The reduction of the sulfonyl and sulfamoyl groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl ring with reagents like halogens or nitrating agents.
Hydrolysis: : Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Chemistry: : The compound's reactivity makes it a valuable intermediate in synthetic organic chemistry for the development of more complex molecules. Biology : It is often studied for its potential biological activities, such as enzyme inhibition or receptor modulation, due to its unique structure. Medicine : Researchers explore its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Industry : It finds applications in the development of novel materials, such as polymers or as a precursor for specialty chemicals.
Mechanism of Action
N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide interacts with biological molecules through its sulfamoyl and ethanesulfonyl groups, which can form hydrogen bonds and ionic interactions with molecular targets. These interactions can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
When compared to similar compounds such as N-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide, the presence of the ethanesulfonyl group in N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide provides distinct steric and electronic properties. These differences can affect the compound’s reactivity, biological activity, and overall utility. Similar compounds include other sulfonamide derivatives of tetrahydroquinoline and related amides.
That should give you a solid overview of this compound's synthesis, reactions, applications, and unique attributes. Anything else you need a deep dive into?
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-7-10-18(11-8-16)30(27,28)22-17-9-12-19-15(14-17)6-5-13-23(19)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTFOYNLVOEHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
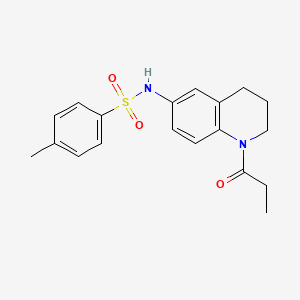

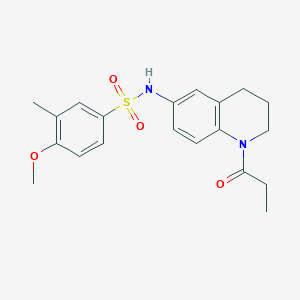
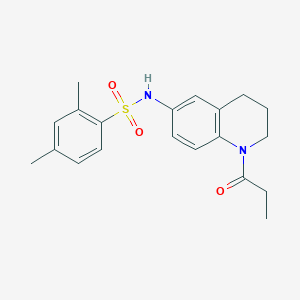
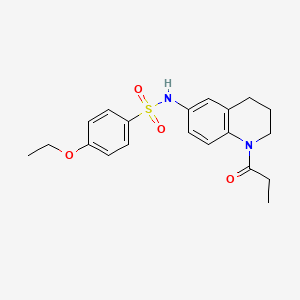
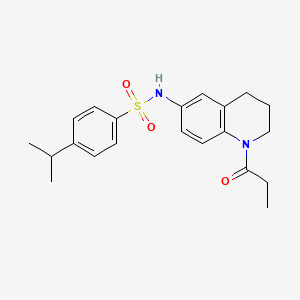

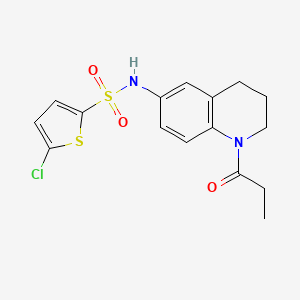

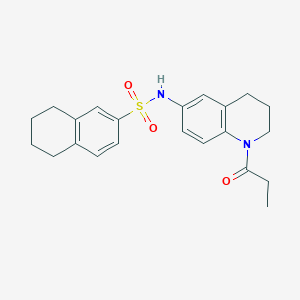
![N-{4-[(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570437.png)
![N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570442.png)
![N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}propanamide](/img/structure/B6570454.png)
![N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]propanamide](/img/structure/B6570457.png)
